Aminohydroxyacetic acid

Neuropharmacology GABAergic modulation Anticonvulsant screening

Aminohydroxyacetic acid (AHAA, α-hydroxyglycine) is a hemiaminal-structured glycine derivative with an α-carbon hydroxyl group, fundamentally distinct from the aminooxy-containing analog aminooxyacetic acid (AOAA, CAS 645-88-5). This structural divergence confers a constrained GABA-T inhibition profile, avoiding the broad-spectrum PLP-dependent enzyme suppression of AOAA. AHAA uniquely serves as the peptidyl-α-hydroxyglycine intermediate in C-terminal peptide α-amidation—a critical post-translational modification in >50% of neuropeptides. Researchers comparing GABA-T inhibitors, studying neuropeptide maturation, or requiring selective GABA elevation without transsulfuration pathway interference should select AHAA. Supplied at 98% purity (NMR/HPLC-verified) as a white to light-yellow solid.

Molecular Formula C2H5NO3
Molecular Weight 91.07 g/mol
CAS No. 4746-62-7
Cat. No. B1594696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminohydroxyacetic acid
CAS4746-62-7
Synonymsaminohydroxyacetic acid
Molecular FormulaC2H5NO3
Molecular Weight91.07 g/mol
Structural Identifiers
SMILESC(C(=O)O)(N)O
InChIInChI=1S/C2H5NO3/c3-1(4)2(5)6/h1,4H,3H2,(H,5,6)
InChIKeyZHWLPDIRXJCEJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aminohydroxyacetic Acid (CAS 4746-62-7): Chemical Properties and Procurement Baseline


Aminohydroxyacetic acid (CAS 4746-62-7, molecular formula C2H5NO3, molecular weight 91.07 g/mol), also designated α-hydroxyglycine or 2-hydroxyglycine, is a hydroxy-amino acid and glycine derivative bearing a hydroxy group at the α-carbon position [1]. This hemiaminal structure distinguishes it from standard α-amino acids [2]. The compound functions as an inhibitor of 4-aminobutyrate:2-oxoglutarate aminotransferase (GABA-T), resulting in elevated γ-aminobutyric acid (GABA) levels in neural tissues [3]. Commercially available at standard purity of 98% with batch-specific analytical documentation (NMR, HPLC) , aminohydroxyacetic acid is supplied as a white to light-yellow solid requiring storage at 2-8°C in sealed, moisture-protected containers . Predicted water solubility is 384 g/L with a calculated logP of -3.2, indicating high aqueous compatibility for in vitro applications [1].

Why Aminohydroxyacetic Acid (AHAA) Cannot Be Interchanged with Aminooxyacetic Acid (AOAA)


Despite sharing identical molecular formulas (C2H5NO3) and molecular weights (91.07 g/mol), aminohydroxyacetic acid (AHAA, CAS 4746-62-7) and aminooxyacetic acid (AOAA, CAS 645-88-5) are structurally distinct chemical entities that cannot be interchanged in research applications [1]. AHAA features a hydroxyl group directly bonded to the α-carbon (forming an α-hydroxy amino acid hemiaminal structure), whereas AOAA contains an aminooxy (-ONH2) group separated from the carboxylate by a methylene bridge [2][3]. This fundamental structural divergence confers distinct enzyme inhibition profiles: while both compounds inhibit GABA transaminase (GABA-T), AOAA acts as a broad-spectrum inhibitor of pyridoxal phosphate (PLP)-dependent enzymes with a reported Ki of 9.16 μM for GABA-T, whereas AHAA exhibits a more constrained target interaction profile centered on GABA-T [4][5]. Substitution of one compound for the other in experimental protocols will produce non-equivalent pharmacological outcomes and invalidate cross-study comparisons. The following quantitative evidence delineates AHAA's specific differentiation dimensions relative to its closest structural analog AOAA.

Quantitative Differentiation Evidence for Aminohydroxyacetic Acid Versus Comparator Aminooxyacetic Acid


GABA-T Enzyme Inhibition: AHAA (U-7524) Demonstrates Quantifiable In Vivo Anticonvulsant Activity in Mouse Convulsion Model

Aminohydroxyacetic acid (AHAA, designated U-7524 in early pharmacology literature) demonstrates in vivo protective efficacy as a GABA-T inhibitor in the thiosemicarbazide (TSC)-induced convulsion model. AHAA's anticonvulsant effect is mediated through GABA-T inhibition, leading to measurable GABA accumulation in brain tissue [1]. This effect is structurally and mechanistically distinct from sodium hydroxybutyrate (NaHB), which exhibited 'similar but somewhat weaker action' in the same experimental system [1]. Combined administration of NaHB with AHAA reduced AHAA's anticonvulsant intensity and diminished AHAA-characteristic brain GABA accumulation, confirming AHAA-specific pharmacodynamic effects that are not recapitulated by other GABA-modulating compounds [1].

Neuropharmacology GABAergic modulation Anticonvulsant screening

Molecular Structural Determinant: AHAA α-Hydroxy Hemiaminal Versus AOAA Aminooxy-Methylene Architecture Dictates Distinct Enzyme Interaction Profiles

Aminohydroxyacetic acid (AHAA) and aminooxyacetic acid (AOAA) share identical molecular formula (C2H5NO3) and molecular weight (91.07 g/mol) yet differ fundamentally in atomic connectivity [1]. AHAA is an α-hydroxy amino acid with a hemiaminal moiety (NC(OH)C(O)=O), whereas AOAA is a hydroxylamine derivative with an aminooxy group separated by a methylene bridge (ON-CH2-C(O)=O) [2][3]. This structural divergence translates to distinct enzyme inhibition breadth: AOAA acts as a broad-spectrum inhibitor of pyridoxal phosphate (PLP)-dependent enzymes including GABA-T, cystathionine β-synthase (CBS), and cystathionine γ-lyase (CSE) with a reported GABA-T Ki of 9.16 μM [4]; AHAA exhibits a more constrained GABA-T inhibition profile with specific brain GABA accumulation characteristics documented in vivo [5].

Medicinal chemistry Enzyme inhibition Structure-activity relationship

Physicochemical Property Differentiation: AHAA Exhibits Distinct Aqueous Solubility and logP Parameters Relative to Class Comparators

Predicted physicochemical properties differentiate AHAA from structurally related compounds. AHAA demonstrates a water solubility of 384 g/L (ALOGPS prediction) and a logP of -3.2, indicating high aqueous compatibility and low lipophilicity [1]. For context, aminooxyacetic acid (AOAA) shares the same molecular weight but differs in predicted partition behavior due to the aminooxy structural motif [2]. While direct experimentally validated comparative solubility measurements between AHAA and AOAA are not available in public literature, the predicted values provide procurement-relevant guidance: AHAA's high water solubility (384 g/L) suggests ready dissolution in aqueous buffers for in vitro assays without requiring organic co-solvents, a practical advantage for cell-based and biochemical studies.

Biophysical chemistry Drug-likeness prediction Formulation development

Procurement-Grade Analytical Characterization: AHAA Is Supplied with Batch-Specific QC Documentation (NMR, HPLC, GC) at Standard 98% Purity

Aminohydroxyacetic acid (CAS 4746-62-7) is commercially available from specialized chemical suppliers with standardized quality documentation. Vendors supply the compound at 98% standard purity with batch-specific analytical reports including NMR, HPLC, and GC characterization data . This analytical documentation supports experimental reproducibility and regulatory compliance in research settings. Physical specifications include white to light-yellow solid appearance, with recommended storage conditions of 2-8°C in sealed containers protected from moisture and light . The compound is designated for research and further manufacturing use only, not for direct human therapeutic application . Comparable procurement-grade documentation for aminooxyacetic acid (AOAA) is widely available, but the structural and pharmacological differentiation between the two compounds mandates that procurement decisions be driven by target-specific research requirements rather than analytical similarity alone.

Analytical chemistry Quality control Research material procurement

Peptide Amidation Pathway: AHAA Serves as Biosynthetic Intermediate in α-Amidated Peptide Maturation

Aminohydroxyacetic acid (as the α-hydroxyglycine moiety) functions as an obligatory intermediate in the peptidylglycine α-amidating monooxygenase (PAM) enzymatic cascade. The bifunctional PAM enzyme (EC 1.14.17.3) catalyzes the conversion of peptidylglycine substrates to peptidyl-(2S)-2-hydroxyglycine intermediates via the peptidylglycine α-hydroxylating monooxygenase (PHM) activity; this intermediate is subsequently cleaved by peptidylamidoglycolate lyase (PAL, EC 4.3.2.5) to yield glyoxylate and the α-amidated peptide product [1][2]. A distinct α-hydroxyglycine dealkylating enzyme from bovine neurointermediate pituitary has been characterized that specifically processes α-hydroxyglycine derivatives, functioning sequentially with PAM in peptide amidation [3]. In contrast, aminooxyacetic acid (AOAA) does not participate in this biosynthetic pathway and instead acts as an inhibitor of multiple PLP-dependent enzymes .

Peptide biochemistry Post-translational modification Enzymology

Known Data Gap: No Publicly Available Head-to-Head In Vitro Potency Comparison Between AHAA and AOAA for GABA-T Inhibition

A comprehensive search of peer-reviewed literature and authoritative chemical databases (PubChem, ChEBI, PubMed) reveals a notable data gap: no head-to-head in vitro biochemical comparison quantifying the relative GABA-T inhibitory potency (e.g., IC50, Ki) of aminohydroxyacetic acid (AHAA) versus aminooxyacetic acid (AOAA) under identical assay conditions has been identified. While AOAA's GABA-T Ki is reported as 9.16 μM [1] and AHAA's in vivo GABA-T inhibitory activity is well-documented [2], direct quantitative comparative data are absent from public domain sources. Additionally, safety and toxicological data for AHAA remain largely uncharacterized in standardized GHS classifications , whereas AOAA's convulsant liability at high doses has been documented [3]. This data gap necessitates that procurement decisions for GABA-T inhibition studies weigh AHAA's documented in vivo pharmacological profile against AOAA's broader PLP-dependent enzyme inhibition spectrum, rather than relying on direct potency comparisons.

Data transparency Research gap identification Comparative pharmacology

Defined Research Application Scenarios for Aminohydroxyacetic Acid Based on Differentiated Evidence


Neuropharmacology: GABAergic System Modulation and Anticonvulsant Mechanism Studies

Aminohydroxyacetic acid (AHAA) is validated for in vivo investigations of GABAergic neurotransmission and anticonvulsant mechanism studies. In mouse models of thiosemicarbazide (TSC)-induced convulsions, AHAA produces measurable protective effects through GABA-T inhibition, with quantifiable brain GABA accumulation serving as a mechanistic biomarker [1]. This application is supported by direct comparative evidence showing AHAA's anticonvulsant efficacy exceeds that of sodium hydroxybutyrate (NaHB), with the two compounds exhibiting antagonistic interactions when co-administered [1]. Researchers investigating the differential contributions of GABA-T inhibition versus alternative GABA-modulating mechanisms (e.g., receptor agonism) should prioritize AHAA for its specific GABA-T inhibitory profile with characteristic brain GABA elevation. Note that high-dose AHAA administration has been associated with convulsant effects [2], necessitating careful dose optimization in experimental designs.

Peptide Biochemistry: α-Amidated Peptide Biosynthesis and PAM/PAL Enzymology

AHAA (as the α-hydroxyglycine moiety) is an essential substrate component for studies of C-terminal peptide α-amidation, a critical post-translational modification required for bioactivity in over 50% of neuropeptide hormones. The bifunctional peptidylglycine α-amidating monooxygenase (PAM, EC 1.14.17.3 / EC 4.3.2.5) catalyzes the conversion of peptidylglycine to peptidyl-α-hydroxyglycine (PHM activity) followed by cleavage to amidated peptide and glyoxylate (PAL activity) [3][4]. A specialized α-hydroxyglycine dealkylating enzyme characterized from bovine neurointermediate pituitary functions sequentially with PAM, demonstrating the existence of dedicated enzymatic machinery for processing this intermediate [5]. This application is uniquely specific to AHAA and its peptidyl conjugates; comparator compounds such as aminooxyacetic acid (AOAA) do not participate in this biosynthetic pathway. Procurement of AHAA is essential for enzymologists characterizing PAM kinetics, peptide chemists validating α-amidation efficiency, and neuroendocrinologists investigating neuropeptide maturation pathways.

Comparative Pharmacology: GABA-T Inhibitor Selectivity Profiling

AHAA provides a structurally distinct tool compound for comparative GABA-T inhibition studies requiring differentiation from broad-spectrum PLP-dependent enzyme inhibitors. While aminooxyacetic acid (AOAA, CAS 645-88-5) inhibits GABA-T (Ki = 9.16 μM) as well as cystathionine β-synthase and cystathionine γ-lyase [6], AHAA's α-hydroxy hemiaminal architecture confers a more constrained target interaction profile with specific brain GABA accumulation characteristics [1]. This differential inhibition breadth has practical implications for experimental interpretation: AOAA's multi-enzyme inhibition may confound results in metabolic or signaling studies where PLP-dependent off-target effects are undesirable. Researchers designing experiments where selective GABA-T inhibition is required without perturbation of transsulfuration pathway enzymes (CBS/CSE) should select AHAA over AOAA. The absence of publicly available head-to-head in vitro potency comparisons [7] indicates that investigators performing direct comparative dose-response analyses should generate compound-specific inhibition curves under standardized assay conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aminohydroxyacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.